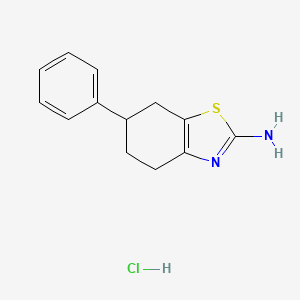

6-Phenyl-4,5,6,7-tetrahydro-benzothiazol-2-ylamine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-Phenyl-4,5,6,7-tetrahydro-benzothiazol-2-ylamine hydrochloride is a chemical compound with the molecular formula C₁₃H₁₄N₂S·HCl and a molecular weight of 266.79 g/mol. This compound is a derivative of benzothiazole, a heterocyclic aromatic organic compound containing sulfur and nitrogen atoms. It is used in various scientific research applications, including chemistry, biology, medicine, and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the cyclization of 2-aminothiophenol with phenylacetic acid derivatives under acidic conditions. Another method involves the reaction of 2-aminobenzothiazole with phenylacetic acid in the presence of a dehydrating agent.

Industrial Production Methods: Industrial production of 6-Phenyl-4,5,6,7-tetrahydro-benzothiazol-2-ylamine hydrochloride typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Analyse Des Réactions Chimiques

Types of Reactions: 6-Phenyl-4,5,6,7-tetrahydro-benzothiazol-2-ylamine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and halides.

Major Products Formed:

Oxidation: Formation of oxidized derivatives of the compound.

Reduction: Production of reduced forms of the compound.

Substitution: Generation of substituted derivatives with different functional groups.

Applications De Recherche Scientifique

6-Phenyl-4,5,6,7-tetrahydro-benzothiazol-2-ylamine hydrochloride is used in various scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex organic compounds.

Biology: In studies related to enzyme inhibition and receptor binding.

Medicine: Potential use in drug discovery and development for therapeutic applications.

Industry: Utilized in the production of dyes, pigments, and other chemical products.

Mécanisme D'action

The mechanism by which 6-Phenyl-4,5,6,7-tetrahydro-benzothiazol-2-ylamine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism of action can vary depending on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

6-Phenyl-4,5,6,7-tetrahydro-benzothiazol-2-ylamine hydrochloride can be compared with other similar compounds, such as:

4,5,6,7-Tetrahydrobenzothiazol-2-ylamine: A closely related compound without the phenyl group.

2-Aminobenzothiazole: Another benzothiazole derivative with different substituents.

Uniqueness: this compound is unique due to the presence of the phenyl group, which can influence its chemical properties and biological activity compared to similar compounds.

Activité Biologique

6-Phenyl-4,5,6,7-tetrahydro-benzothiazol-2-ylamine hydrochloride is a compound with the chemical formula C13H15ClN2S and a molecular weight of 266.79 g/mol. It is recognized for its potential biological activities, which are the focus of this article. The compound is often studied for its pharmacological properties and applications in medicinal chemistry.

The biological activity of this compound primarily revolves around its interactions with specific biological targets. Research indicates that this compound may exhibit:

- Antimicrobial Properties : Studies have shown that benzothiazole derivatives can possess antimicrobial activities against various pathogens.

- Anticancer Activity : Preliminary investigations suggest that this compound may inhibit the proliferation of certain cancer cell lines, although specific mechanisms remain to be fully elucidated.

- Neuroprotective Effects : Some research points to potential neuroprotective effects, possibly through modulation of neurotransmitter systems.

Case Studies

-

Antimicrobial Activity :

A study conducted on various benzothiazole derivatives indicated that compounds similar to 6-Phenyl-4,5,6,7-tetrahydro-benzothiazol-2-ylamine exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined to evaluate efficacy. -

Anticancer Properties :

In vitro studies demonstrated that this compound could induce apoptosis in human cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The apoptotic effect was linked to the activation of caspase pathways and modulation of Bcl-2 family proteins. -

Neuroprotective Effects :

Research involving animal models has suggested that 6-Phenyl-4,5,6,7-tetrahydro-benzothiazol-2-ylamine may protect neurons from oxidative stress-induced damage. This was evidenced by reduced levels of reactive oxygen species (ROS) and improved behavioral outcomes in neurodegenerative disease models.

Table: Summary of Biological Activities

| Biological Activity | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of S. aureus and E. coli | |

| Anticancer | Induction of apoptosis in MCF-7 and HepG2 | |

| Neuroprotective | Reduction of oxidative stress |

Pharmacological Studies

Recent pharmacological studies have focused on the structure–activity relationship (SAR) of benzothiazole derivatives. Modifications at various positions on the benzothiazole ring have been shown to enhance biological activity. For instance:

- Substituents at the phenyl group can significantly influence the potency against cancer cell lines.

Safety and Toxicology

While promising results have been reported regarding the biological activity of this compound, safety assessments are crucial. Toxicological studies are necessary to establish safe dosage ranges and identify potential side effects.

Propriétés

IUPAC Name |

6-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2S.ClH/c14-13-15-11-7-6-10(8-12(11)16-13)9-4-2-1-3-5-9;/h1-5,10H,6-8H2,(H2,14,15);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPMOXSNPWRRFPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1C3=CC=CC=C3)SC(=N2)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.79 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.